molecular formula C17H26N2O4 B4183869 (4-PROPYL-1-PIPERAZINYL)(3,4,5-TRIMETHOXYPHENYL)METHANONE

(4-PROPYL-1-PIPERAZINYL)(3,4,5-TRIMETHOXYPHENYL)METHANONE

Cat. No.: B4183869
M. Wt: 322.4 g/mol
InChI Key: QIGZTMPXDWRIAO-UHFFFAOYSA-N
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Description

(4-PROPYL-1-PIPERAZINYL)(3,4,5-TRIMETHOXYPHENYL)METHANONE is a chemical compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This particular compound features a piperazine ring substituted with a propyl group and a trimethoxybenzoyl group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-PROPYL-1-PIPERAZINYL)(3,4,5-TRIMETHOXYPHENYL)METHANONE typically involves the reaction of 1-propylpiperazine with 3,4,5-trimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-PROPYL-1-PIPERAZINYL)(3,4,5-TRIMETHOXYPHENYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

(4-PROPYL-1-PIPERAZINYL)(3,4,5-TRIMETHOXYPHENYL)METHANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-PROPYL-1-PIPERAZINYL)(3,4,5-TRIMETHOXYPHENYL)METHANONE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and affecting cellular functions. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in certain cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-PROPYL-1-PIPERAZINYL)(3,4,5-TRIMETHOXYPHENYL)METHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group and the trimethoxybenzoyl moiety differentiates it from other piperazine derivatives, potentially leading to unique pharmacological activities and applications.

Properties

IUPAC Name

(4-propylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c1-5-6-18-7-9-19(10-8-18)17(20)13-11-14(21-2)16(23-4)15(12-13)22-3/h11-12H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGZTMPXDWRIAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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